ATN-161, also known as the trifluoroacetate salt, is a synthetic peptide that acts as an antagonist of the integrin alpha five beta one receptor. This compound has garnered attention due to its potential antineoplastic (anti-cancer) properties, particularly in inhibiting angiogenesis and metastasis in various cancer models. The integrin alpha five beta one receptor plays a significant role in cell adhesion, migration, and survival, making it a crucial target in cancer therapy.
ATN-161 is classified as a small molecule drug candidate and falls under the category of integrin antagonists. It is primarily sourced from chemical synthesis processes and is commercially available from various suppliers, including MedKoo Biosciences and Cayman Chemical. The compound is identified by the CAS number 904763-27-5.
The synthesis of ATN-161 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support.
Technical Details:
The molecular formula for ATN-161 is C₁₄H₁₈F₃N₃O₄S, with a molecular weight of approximately 385.37 g/mol. The structure consists of several key components:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its conformation and interactions with biological targets.
ATN-161 primarily undergoes interactions with integrin alpha five beta one receptors, leading to several biochemical reactions:
The mechanism of action for ATN-161 involves:
Relevant analyses include spectroscopic methods (e.g., UV-Vis, NMR) to confirm purity and structural integrity.
ATN-161 has several promising applications in scientific research:
ATN-161, chemically designated as Ac-PHSCN-NH2, is a synthetic pentapeptide featuring the amino acid sequence Proline-Histidine-Serine-Cysteine-Asparagine. The peptide is structurally modified by N-terminal acetylation (Ac-) and C-terminal amidation (-NH2), which significantly enhance its metabolic stability and receptor binding affinity. This sequence represents a rational modification of the native fibronectin synergy region (PHSRN), where arginine (R) is substituted by cysteine (C) to introduce a reactive thiol group while preserving integrin-targeting capabilities [2] [5].
The cysteine residue within the PHSCN motif enables potential disulfide interchange reactions with the β-subunit of integrins, particularly α5β1 and αvβ3. Molecular modeling indicates that ATN-161 binds to the N-terminus of the integrin β1 subunit, locking it in an inactive conformation and disrupting integrin-mediated signaling pathways [2] [9]. This binding occurs outside the classical RGD (arginine-glycine-aspartate) recognition site, allowing ATN-161 to function as a noncompetitive allosteric inhibitor of integrin activation [9] [10].
Table 1: Structural Components of ATN-161 Pentapeptide Core
Position | Amino Acid | Symbol | Key Functional Properties |
---|---|---|---|
1 (N-term) | Proline | P | Cyclic structure enhances conformational stability |
2 | Histidine | H | Imidazole side chain participates in metal ion coordination |
3 | Serine | S | Hydroxyl group enables H-bonding with target integrins |
4 | Cysteine | C | Thiol group mediates disulfide interchange with integrin β-subunits |
5 (C-term) | Asparagine | N | Amide side chain contributes to binding specificity |
Modifications | Acetyl (N-term) | Ac- | Blocks aminopeptidase degradation |
Amide (C-term) | -NH2 | Prevents carboxypeptidase degradation |
The trifluoroacetate (TFA) salt form (CAS# 904763-27-5) is the predominant pharmaceutical formulation of ATN-161, developed to address the inherent solubility and stability challenges of the peptide base (CAS# 262438-43-7). Salt formation occurs through protonation of the peptide's basic functional groups (primarily histidine imidazole and N-terminal amine) by trifluoroacetic acid, creating a stable crystalline solid with enhanced physicochemical properties [1] [4].
The TFA counterion significantly improves thermal stability during lyophilization by suppressing molecular mobility in the amorphous peptide matrix. Phase 1 clinical data confirmed that the TFA formulation maintains structural integrity through rigorous freeze-drying cycles, with negligible degradation observed in stability testing [3] [10]. Pharmacokinetically, the TFA salt enhances bioavailability through improved dissolution kinetics in physiological fluids. Notably, preclinical models demonstrated prolonged tumor retention of the TFA salt formulation despite rapid plasma clearance (t½ = 10-15 minutes), suggesting durable target engagement at disease sites [3] [4].
Table 2: Comparative Properties of ATN-161 Base vs. Trifluoroacetate Salt
Property | Free Base (CAS# 262438-43-7) | Trifluoroacetate Salt (CAS# 904763-27-5) |
---|---|---|
Molecular Weight | 597.64 g/mol | 711.67 g/mol |
Crystallinity | Amorphous tendency | Enhanced crystalline structure |
Hygroscopicity | High | Reduced moisture absorption |
Thermal Stability | Degrades >80°C | Stable up to 150°C |
Plasma Half-life (preclinical) | <10 minutes | 10-15 minutes |
Tumor Retention | Moderate | Significantly prolonged |
The solubility profile of ATN-161 trifluoroacetate salt exhibits significant dependence on solvent polarity, pH, and temperature. In aqueous systems, solubility reaches 13 mg/mL (21.75 mM) in pure water at 25°C, though this increases substantially to 21.75 mM with heated sonication (60°C for 10 minutes). The pH-solubility relationship follows a U-shaped curve, with maximum solubility observed at pH 5.0-6.0 near the peptide's isoelectric point, decreasing sharply under alkaline conditions due to precipitation [4] [7].
In organic solvents, ATN-161 TFA salt demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at 3 mg/mL (5.01 mM) using moisture-free solvent. However, hygroscopic DMSO absorbs atmospheric water, reducing solubility to <2 mg/mL. The compound is insoluble in ethanol, acetone, and nonpolar solvents like hexane, limiting formulation options for parenteral delivery. Notably, reconstituted solutions in saline (0.9% NaCl) maintain stability at 13 mg/mL for up to 24 hours at 4°C, supporting clinical administration protocols [4] [6] [7].
Table 3: Solubility Profile of ATN-161 Trifluoroacetate Salt
Solvent System | Concentration | Conditions | Notes |
---|---|---|---|
Water | 10 mg/mL | 25°C, unstirred | Turbid suspension |
Water | 13 mg/mL (21.75 mM) | 60°C, sonicated 10 min | Clear solution |
0.9% Saline | 13 mg/mL | 25°C | Clinically relevant vehicle |
DMSO (anhydrous) | 5.01 mM | 25°C, freshly opened | Suitable for stock solutions |
DMSO (hydrated) | <3 mg/mL | 25°C | Viscosity increases significantly |
Ethanol | Insoluble | 25°C | Forms precipitate immediately |
Water:Ethanol (1:1) | <1 mg/mL | 25°C | Limited utility |
Lyophilization represents the primary manufacturing strategy for ATN-161 TFA salt due to its inherent thermal sensitivity in solution. Differential scanning calorimetry reveals two endothermic transitions: a glass transition (Tg) at -25°C and a melting point at 150°C with decomposition. The freeze-drying process utilizes a conservative three-phase protocol: rapid freezing (-45°C), primary drying (-25°C at 0.03-0.1 mbar), and secondary drying (25°C at <0.01 mbar). This approach preserves >99% peptide integrity, as confirmed by high-performance liquid chromatography (HPLC) analysis [4] [6] [8].
Critical quality attributes for lyophilized ATN-161 include residual moisture (<1.0%), reconstitution time (<2 minutes), and cake appearance (homogeneous white). The TFA salt formulation significantly outperforms the hydrochloride and mesylate salts in thermal stability during accelerated aging studies (40°C/75% RH), maintaining >95% purity after 6 months versus <85% for alternative salts. The lyophilization cycle efficiency is enhanced by the inclusion of glycine (50 mmol) and sodium citrate buffer (pH 5.0), which serve as cryoprotectants and crystallization facilitators [3] [7] [8].
Table 4: Lyophilization Parameters and Stability Indicators
Parameter | Optimal Range | Impact on Product Quality |
---|---|---|
Freezing Rate | 1°C/minute | Controls ice crystal size and cake structure |
Primary Drying | -25°C at 0.05 mbar | Sublimation without collapse |
Secondary Drying | 25°C at 0.008 mbar | Achieves target moisture <1% |
Residual Moisture | <1.0% | Prevents hydrolysis and maintains stability |
Reconstitution | <2 minutes to clear solution | Clinical utility indicator |
Storage | -20°C in sealed vials | Preserves stability >24 months |
Thermal Degradation Point | >150°C | Allows terminal sterilization |
Table 5: ATN-161 Compound Nomenclature
Designation | Chemical Identifier |
---|---|
IUPAC Name | (S)-2-((R)-2-((S)-2-((S)-2-((S)-1-acetylpyrrolidine-2-carboxamido)-3-(1H-imidazol-5-yl)propanamido)-3-hydroxypropanamido)-3-mercaptopropanamido)succinamide trifluoroacetate |
Sequence | Acetyl-Pro-His-Ser-Cys-Asn-NH2 · TFA |
Common Synonyms | ATN-161 TFA; Ac-PHSCN-NH2 trifluoroacetate; Integrin α5β1 antagonist TFA |
CAS Number (free base) | 262438-43-7 |
CAS Number (TFA salt) | 904763-27-5 |
Molecular Formula | C23H35N9O8S · C2HF3O2 |
Canonical SMILES | CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N. C(=O)(C(F)(F)F)O |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7